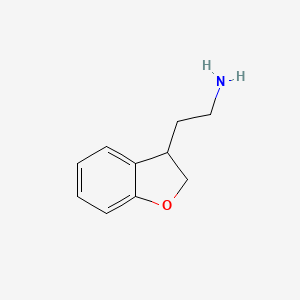
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine
Cat. No. B8776880
M. Wt: 163.22 g/mol
InChI Key: BZCOTUSDEIPNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06660756B2
Procedure details


To a stirred suspension of sodium hydride (247 mg, 6.16 mmol) in dry THF (6 ml) at 0° C. under nitrogen was added a solution of diethylcyanomethyl phosphonate (0.98 ml, 6.16 mmol) in 2 ml THF and the whole stirred at 0° C. for 1 h. 5-Acetyl-2,3-dihydro[b]benzofuran (Aldrich) (1 g, 6.16 mmol) in THF (2 ml) was added dropwise and the whole stirred at room temperature for 16 h. Water (20 ml) and EtOAc (20 ml) were added, the organic layer separated, and the aqueous layer extracted with EtOAc (2×20 ml). The combined organics were dried over MgSO4, filtered and evaporated to afford a pale brown oil which solidified on standing. This solid was purified by column chromatography using 20-30% EtOAc in pentane as eluant to give the title product (789 mg, 69%); 1HNMR (400 MHz, CDCl3) δ: 2.4 (s, 3H), 3.2 (t, 2H), 4.6 (t, 2H), 5.5 (s, 1H), 6.7 (d, 1H), 7.2 (d, 1H), 7.3 (s, 1H); LRMS: M+NH4 203 (ES+).


Name
diethylcyanomethyl phosphonate
Quantity
0.98 mL
Type
reactant
Reaction Step Two


[Compound]
Name
5-Acetyl-2,3-dihydro[b]benzofuran
Quantity
1 g
Type
reactant
Reaction Step Three




Name
Yield
69%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].P(=O)([O-])O[C:5](CC)(CC)[C:6]#[N:7].O.[CH3:15][CH2:16][O:17][C:18]([CH3:20])=O.[CH2:21]1[CH2:25]O[CH2:23][CH2:22]1>>[O:17]1[C:18]2[CH:20]=[CH:23][CH:22]=[CH:21][C:25]=2[CH:15]([CH2:5][CH2:6][NH2:7])[CH2:16]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
247 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
diethylcyanomethyl phosphonate
|
|
Quantity
|
0.98 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(OC(C#N)(CC)CC)([O-])=O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Three
[Compound]
|
Name
|
5-Acetyl-2,3-dihydro[b]benzofuran
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the whole stirred at 0° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the whole stirred at room temperature for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with EtOAc (2×20 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organics were dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a pale brown oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This solid was purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CC(C2=C1C=CC=C2)CCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 789 mg | |
| YIELD: PERCENTYIELD | 69% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
